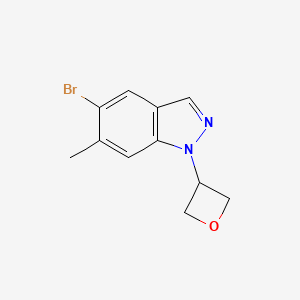

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole

Description

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

5-bromo-6-methyl-1-(oxetan-3-yl)indazole |

InChI |

InChI=1S/C11H11BrN2O/c1-7-2-11-8(3-10(7)12)4-13-14(11)9-5-15-6-9/h2-4,9H,5-6H2,1H3 |

InChI Key |

LCXOXUOIBWXUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C3COC3 |

Origin of Product |

United States |

Preparation Methods

Nitration/Reduction/Cyclization Route

The patent CN107805221A outlines a generalized method for synthesizing 1H-indazole derivatives. Adapted for this target, the route proceeds as follows:

-

Nitration of 4-bromo-3-methylaniline :

Treatment with concentrated HNO₃ in H₂SO₄ at 0–5°C yields 4-bromo-3-methyl-2-nitroaniline. This step installs the nitro group ortho to the amino group, critical for subsequent cyclization. -

Reduction of the nitro group :

Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂ in HCl reduces the nitro group to an amine, forming 4-bromo-3-methyl-1,2-diaminobenzene. -

Diazotization and cyclization :

The diamine is treated with NaNO₂ in acetic acid at −5°C to 5°C, generating a diazonium intermediate. Intramolecular cyclization under acidic conditions forms the indazole ring, yielding 5-bromo-6-methyl-1H-indazole.

Key Data :

Alternative Halogenation Route

For substrates where bromine is introduced post-cyclization, halogenation of 6-methyl-1H-indazole using N-bromosuccinimide (NBS) in DMF at 80°C achieves bromination at position 5. However, this method requires precise temperature control to avoid over-bromination.

Introduction of the Oxetan-3-yl Group

N-Alkylation of 1H-Indazole

The oxetan-3-yl group is introduced via N-alkylation of 5-bromo-6-methyl-1H-indazole. Two approaches are prevalent:

Alkylation with Oxetan-3-yl Halides

Reaction of 5-bromo-6-methyl-1H-indazole with oxetan-3-yl methanesulfonate or bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 60–80°C affords the target compound.

Optimization Insights :

Mitsunobu Reaction

Coupling oxetan-3-ol with 5-bromo-6-methyl-1H-indazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature achieves N-alkylation with inversion of configuration.

Advantages :

Integrated Synthetic Routes

One-Pot Indazole Formation and Alkylation

A streamlined approach combines indazole cyclization and N-alkylation in a single pot. For example, after diazotization, the reaction mixture is treated directly with oxetan-3-yl methanesulfonate and NaH, reducing purification steps.

Critical Analysis of Methodologies

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Nitration/Reduction/Cyclization + Alkylation | 65–85% | High regioselectivity; scalable | Multi-step; requires harsh nitration conditions |

| Halogenation + Alkylation | 60–75% | Flexibility in bromine positioning | Risk of over-halogenation |

| Mitsunobu Reaction | 70–75% | Mild conditions; configurational control | Costly reagents; lower scalability |

Scalability and Industrial Considerations

The patent CN107805221A emphasizes the industrial viability of the nitration/cyclization route, citing short reaction times (8–12 hours for cyclization) and compatibility with continuous flow systems. Key considerations for large-scale production include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the indazole core.

Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.

Oxidation and Reduction Products: Altered functional groups on the indazole core, potentially leading to new derivatives with different properties.

Scientific Research Applications

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Biological Studies: Used in the study of biological pathways and mechanisms due to its unique chemical structure.

Material Science:

Chemical Biology: As a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine atom and the oxetane ring can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole with key analogs, focusing on substituents, molecular weights, and synthetic yields:

Notes:

- The oxetane-containing analogs (e.g., Compound 29a in ) exhibit higher molecular weights due to the oxygen-rich oxetane ring, which may improve aqueous solubility compared to purely hydrocarbon substituents.

- The methyl group at the 6-position in the target compound may sterically hinder metabolic degradation, a feature shared with 6-Bromo-5-methyl-1H-indazole .

Spectral and Analytical Data

While direct spectral data for the target compound is unavailable, comparisons with analogs reveal trends:

Biological Activity

5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and an oxetane moiety attached to the indazole framework. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor effects, particularly against various cancer cell lines. For instance, the derivative 6o (which may be related to this compound) demonstrated significant inhibitory effects on the K562 cell line with an IC50 value of 5.15 µM, indicating its potency as an anticancer agent .

The antitumor activity is primarily attributed to the following mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates, with significant alterations in apoptosis-related protein expression observed .

- Cell Cycle Arrest : The compound affects cell cycle distribution by increasing the G0/G1 population while decreasing S phase cells. This suggests that it may halt cancer cell proliferation by preventing progression through the cell cycle .

- Protein Interaction Modulation : It has been reported that the compound can upregulate p53 protein levels while downregulating MDM2, disrupting their interaction and leading to enhanced apoptosis through the activation of pro-apoptotic pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of similar indazole derivatives, providing insights into structure-activity relationships (SAR) and potential therapeutic applications.

| Study | Findings | IC50 Values |

|---|---|---|

| Study 1 | Induced apoptosis in K562 cells | 5.15 µM |

| Study 2 | Cell cycle arrest at G0/G1 phase | N/A |

| Study 3 | Upregulation of p53 and downregulation of MDM2 | N/A |

Comparative Analysis with Other Compounds

In comparison to other known anticancer agents, this compound exhibits favorable selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment.

Q & A

Basic: What synthetic strategies are effective for preparing 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole?

Methodological Answer:

The synthesis typically involves multi-step halogenation and cyclization. A common approach includes:

- Step 1: Halogenation of a methyl-substituted indazole precursor using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4 or AcOH) to introduce the bromine atom at position 5 .

- Step 2: Introducing the oxetan-3-yl group via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 5-bromo-6-methyl-1H-indazole with oxetan-3-yl triflate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) .

Key Considerations:

- Solvent choice (DMF or THF) impacts reaction efficiency.

- Purification often requires column chromatography or recrystallization from ethanol/water mixtures.

Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 65–75 | |

| Oxetan-3-yl Attachment | Oxetan-3-yl triflate, Pd(OAc)₂, XPhos, K2CO3, DMF, 100°C | 50–60 |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm substitution patterns (e.g., methyl at C6: δ ~2.5 ppm; oxetan-3-yl protons: δ 4.5–5.0 ppm).

- ¹³C NMR: Identify quaternary carbons (e.g., brominated C5: δ ~110 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₀BrN₂O requires m/z 281.0004 [M+H]⁺).

- X-ray Crystallography: Resolve ambiguities in regiochemistry using SHELXL for refinement .

Common Pitfalls:

- Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC).

- Crystallization may require slow evaporation from dichloromethane/hexane.

Advanced: How do the bromine and oxetane substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine at C5: Acts as a leaving group in Suzuki-Miyaura couplings. Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na2CO3 in dioxane/water .

- Oxetan-3-yl Group: Enhances solubility and metabolic stability in medicinal chemistry applications. However, the strained oxetane ring may undergo ring-opening under strong acidic/basic conditions (e.g., HCl/NaOH) .

Case Study:

- Suzuki Reaction: Substituting bromine with a pyridyl group improved target binding affinity in kinase inhibitors (IC₅₀ reduced from 120 nM to 15 nM) .

Advanced: How can computational tools aid in studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes to enzymes (e.g., kinases). Use the oxetane’s polarity to optimize hydrogen bonding with active sites .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by bromine and methyl groups .

Example Workflow:

Prepare ligand (compound) and receptor (PDB ID: 2GS6) structures.

Perform docking simulations with flexible side chains.

Validate with MD simulations (GROMACS) to assess stability .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.